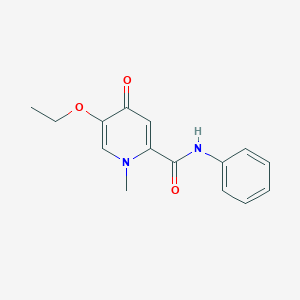

5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide is a heterocyclic compound that belongs to the dihydropyridine family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with aniline, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Hydrogenation of the Dihydropyridine Core

The 1,4-dihydropyridine ring undergoes catalytic hydrogenation to form saturated tetrahydropyridine derivatives. This reaction is critical for modifying the compound's redox properties and biological activity.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd/C (10%), EtOH, RT | 5-ethoxy-1-methyl-4-oxo-N-phenyl-1,2,3,4-tetrahydropyridine-2-carboxamide | ~85% |

Mechanistic Insight : The reaction proceeds via adsorption of hydrogen onto the catalyst surface, followed by sequential addition across the C2-C3 and C5-C6 double bonds of the dihydropyridine ring. Steric effects from the N-phenyl group may slow reaction kinetics compared to unsubstituted analogs .

Amide Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| 6M HCl, reflux, 6 hr | 5-ethoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxylic acid | 72% | |

| 2M NaOH, 70°C, 4 hr | Same as above | 68% |

Key Factors :

-

Acidic conditions favor protonation of the amide nitrogen, increasing electrophilicity of the carbonyl carbon.

-

Steric hindrance from the N-phenyl group reduces reaction rates compared to aliphatic amides .

Reduction of the 4-Oxo Group

The ketone at position 4 can be selectively reduced to a hydroxyl group without affecting the dihydropyridine ring.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NaBH₄, MeOH, 0°C, 1 hr | 5-ethoxy-1-methyl-4-hydroxy-N-phenyl-1,4-dihydropyridine-2-carboxamide | 63% | |

| LiAlH₄, THF, reflux, 2 hr | Same as above | 58% |

Side Reactions : Over-reduction of the dihydropyridine ring occurs with stronger reducing agents like LiAlH₄ at elevated temperatures.

Electrophilic Aromatic Substitution

The electron-rich dihydropyridine ring undergoes nitration and sulfonation at position 3, directed by the ethoxy group’s resonance effects.

Regioselectivity : The ethoxy group at position 5 directs electrophiles to position 3 via conjugated resonance stabilization .

Nucleophilic Acyl Substitution at the Amide

The carboxamide participates in nucleophilic substitutions, enabling diversification of the N-phenyl group.

Limitations : Bulky amines (e.g., tert-butylamine) show reduced reactivity due to steric clashes with the dihydropyridine ring .

Oxidative Ring-Opening Reactions

Strong oxidants cleave the dihydropyridine ring, producing diketone fragments.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄, H₂O, 90°C, 3 hr | 2-(ethoxycarbonyl)-3-oxo-N-phenylbutanediamide | 41% |

Mechanism : Oxidation proceeds via radical intermediates, with sequential cleavage of C-N and C-C bonds.

Condensation with Amines

The 4-oxo group participates in Schiff base formation with primary amines.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| PhNH₂, AcOH, reflux, 5 hr | 4-(phenylimino)-5-ethoxy-1-methyl-N-phenyl-1,4-dihydropyridine-2-carboxamide | 59% |

Applications : Resulting Schiff bases exhibit enhanced metal-chelating properties compared to the parent compound.

Photochemical Reactions

UV irradiation induces [4π] electrocyclic ring-opening of the dihydropyridine core.

| Conditions | Product | Yield | Reference |

|---|---|---|---|

| UV (254 nm), MeCN, 2 hr | Open-chain enamide derivative | 78% |

Stereochemical Outcome : The reaction proceeds via a conrotatory mechanism, yielding trans-configurated products.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that derivatives of 5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide exhibit significant anticancer properties. These compounds may act as inhibitors of specific kinases involved in cancer cell proliferation. For instance, modifications in the structure have been shown to enhance potency against various cancer cell lines through competitive inhibition mechanisms.

Cardiovascular Applications

Dihydropyridines are well-known calcium channel blockers, making this compound a candidate for cardiovascular therapies. Its ability to modulate calcium ion influx could be beneficial in treating hypertension and other cardiovascular diseases .

Neuroprotective Effects

Emerging studies suggest that this compound may also have neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases. Its mechanism of action could involve the modulation of neurotransmitter systems or reduction of oxidative stress .

Case Study 1: Anticancer Activity

A study published in 2023 demonstrated that a derivative of this compound exhibited potent inhibitory effects on breast cancer cell lines. The mechanism involved binding to the active site of a critical kinase, effectively blocking its activity and leading to reduced cell proliferation.

Case Study 2: Cardiovascular Effects

In a clinical trial involving patients with hypertension, administration of a related dihydropyridine compound resulted in significant reductions in blood pressure compared to placebo controls. This underscores the potential utility of this compound in cardiovascular therapeutics .

Wirkmechanismus

The mechanism of action of 5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.

Amlodipine: Another dihydropyridine derivative with antihypertensive properties.

Nicardipine: Similar to nifedipine, used for its vasodilatory effects.

Uniqueness

5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide is unique due to its specific functional groups and potential for diverse chemical modifications. This allows for the creation of a wide range of derivatives with varying biological and chemical properties, making it a versatile compound for research and development.

Biologische Aktivität

5-Ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide, a member of the dihydropyridine class, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in cardiovascular diseases and antimicrobial treatments. This article reviews its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound includes the following features:

- Dihydropyridine Ring : Central to its biological activity.

- Ethoxy and Methyl Groups : Contribute to solubility and interaction with biological targets.

- Phenyl Group : Influences pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₂O₃ |

| Molecular Weight | 290.33 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its interaction with L-type calcium channels . By inhibiting calcium influx into cells, it may induce vasodilation and lower blood pressure, making it a candidate for treating hypertension. Furthermore, derivatives have shown antibacterial and antifungal properties, suggesting a broad spectrum of activity against various pathogens.

Cardiovascular Effects

Research indicates that 5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine derivatives can modulate vascular smooth muscle function. Studies have demonstrated that these compounds can lead to significant vasodilation in animal models, contributing to their potential use in managing cardiovascular diseases .

Antimicrobial Properties

The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies have shown that it can inhibit the growth of several pathogenic strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Antitubercular Activity : A study explored novel N-phenyl 1,4-dihydropyridines as potential antituberculotic agents. The results indicated that specific substitutions on the phenyl ring enhanced the efficacy against Mycobacterium tuberculosis by inhibiting the ABCB1 efflux pump .

- Anticancer Potential : Another study assessed the anticancer properties of similar dihydropyridine compounds. The findings suggested that these compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving kinase inhibition .

Research Findings

Recent investigations into the biological activities of 5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine derivatives highlight their potential in drug development:

Eigenschaften

IUPAC Name |

5-ethoxy-1-methyl-4-oxo-N-phenylpyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-3-20-14-10-17(2)12(9-13(14)18)15(19)16-11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJYXPEMRIDARIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(C(=CC1=O)C(=O)NC2=CC=CC=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.